molecular formula C24H20ClNO2 B12185469 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione

7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione

Cat. No.: B12185469
M. Wt: 389.9 g/mol
InChI Key: XJHGLZJWGACNPS-UHFFFAOYSA-N
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Description

7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione is a complex organic compound belonging to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with a suitable aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it may inhibit specific enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione stands out due to its unique structural features, which contribute to its specific biological activities. The presence of the 4-chlorophenyl group and the indenoquinoline core structure enhances its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C24H20ClNO2

Molecular Weight

389.9 g/mol

IUPAC Name

10-(4-chlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C24H20ClNO2/c1-24(2)11-17-20(18(27)12-24)19(13-7-9-14(25)10-8-13)21-22(26-17)15-5-3-4-6-16(15)23(21)28/h3-10,19,26H,11-12H2,1-2H3

InChI Key

XJHGLZJWGACNPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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